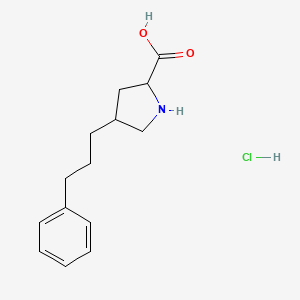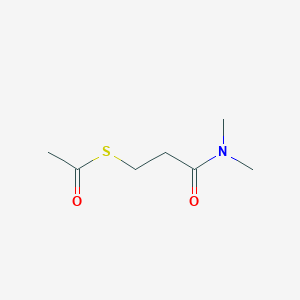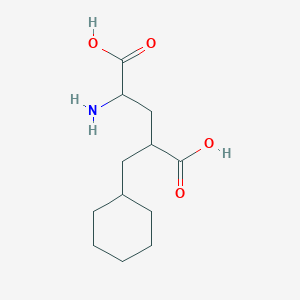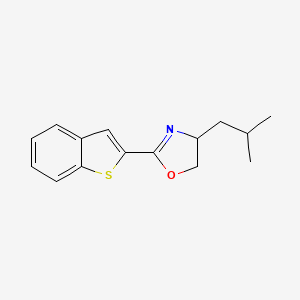![molecular formula C30H42F3N7O11 B12503491 2-{2-[2-({1-[2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)acetamido]-4-carbamoylbutanamido}-3-methylbutanoic acid; trifluoroacetic acid](/img/structure/B12503491.png)
2-{2-[2-({1-[2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)acetamido]-4-carbamoylbutanamido}-3-methylbutanoic acid; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate is a peptide compound that corresponds to residues 1-6 of the amino terminal tethered ligand sequence of human proteinase-activated receptor 4 (PAR4). This compound is known for its role as a peptide agonist of PAR4, which is involved in various physiological processes, including platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of large-scale HPLC systems is also common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The tyrosine residue in the peptide can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols .
Scientific Research Applications
H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in activating PAR4 and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in conditions involving platelet aggregation and coagulation disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate exerts its effects by activating proteinase-activated receptor 4 (PAR4). The peptide binds to the receptor, inducing a conformational change that triggers intracellular signaling pathways. This activation leads to various physiological responses, including platelet aggregation. The molecular targets and pathways involved include G-protein coupled receptor signaling and downstream effectors such as phospholipase C (PLC) and protein kinase C (PKC) .
Comparison with Similar Compounds
Similar Compounds
- H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2
- H-Ser-Leu-Ile-Gly-Arg-Leu-NH2
- H-Gly-Tyr-Pro-Gly-Lys-Phe-NH2
Uniqueness
H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate is unique due to its specific sequence and its role as a PAR4 agonist. Unlike other similar peptides, it specifically activates PAR4 and induces platelet aggregation without affecting clotting time induced by other factors .
Properties
Molecular Formula |
C30H42F3N7O11 |
|---|---|
Molecular Weight |
733.7 g/mol |
IUPAC Name |
2-[[5-amino-2-[[2-[[1-[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H41N7O9.C2HF3O2/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16;3-2(4,5)1(6)7/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44);(H,6,7) |
InChI Key |
QKXFYYGUAIKLHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12503417.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12503421.png)
![Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B12503427.png)

![{2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine](/img/structure/B12503450.png)
![N'-[(4-chlorophenyl)sulfonyl]-4-methylbenzohydrazide](/img/structure/B12503451.png)

![4-(1-Hydroxypropyl)-1-[1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B12503463.png)


![N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine](/img/structure/B12503482.png)
